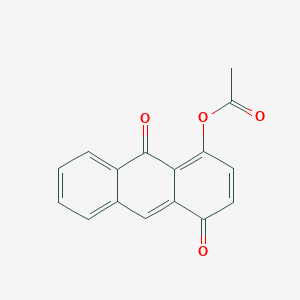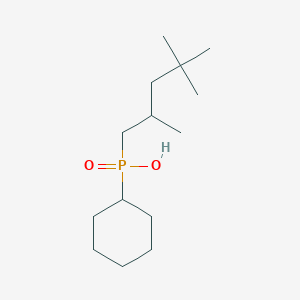
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid is a chemical compound known for its unique structure and properties. It is a phosphinic acid derivative with a cyclohexyl group and a 2,4,4-trimethylpentyl group attached to the phosphorus atom. This compound is used in various industrial and scientific applications, particularly in the field of metal extraction and separation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the interaction of α-olefin vinylidene dimers with hypophosphorous acid (H₃PO₂) in an isopropanol medium at 90°C . The reaction involves hydrophosphinylation, where the α-olefin dimers react with hypophosphorous acid to form the desired phosphinic acid derivative. The process can be further optimized by using specific catalysts and reaction conditions to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes mixing sodium hypophosphite with diisobutylene, adding a photoinitiator such as acetone, and irradiating the mixture with ultraviolet light for several hours . The crude product is then purified through alkaline washing, acidification, dehydration, and distillation under reduced pressure to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phosphorus atom are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields, including catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal detoxification.
Wirkmechanismus
The mechanism of action of cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its phosphorus and oxygen atoms. This interaction facilitates the extraction and separation of metals from various matrices. The molecular targets include metal ions such as lanthanides and actinides, and the pathways involved include ion exchange and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be compared with other similar compounds, such as:
Di(2-ethylhexyl)phosphoric acid (P204): Known for its use in metal extraction, but with lower selectivity for heavy lanthanides compared to this compound.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: A phosphonium-based ionic liquid used for similar applications but with different physical properties and extraction efficiencies.
These comparisons highlight the unique properties of this compound, such as its higher selectivity and efficiency in metal extraction processes.
Eigenschaften
CAS-Nummer |
82164-74-7 |
|---|---|
Molekularformel |
C14H29O2P |
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C14H29O2P/c1-12(10-14(2,3)4)11-17(15,16)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
SRIIUFOFUWXVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)CP(=O)(C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)

![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
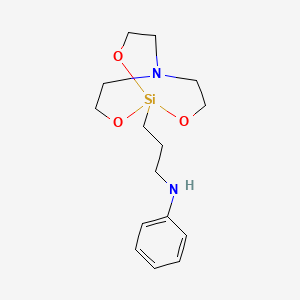
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
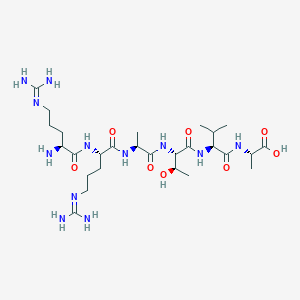
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

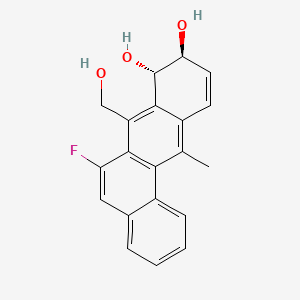
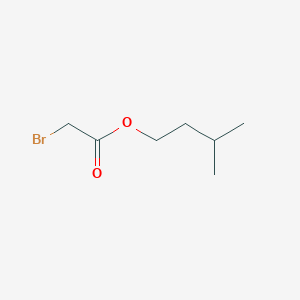
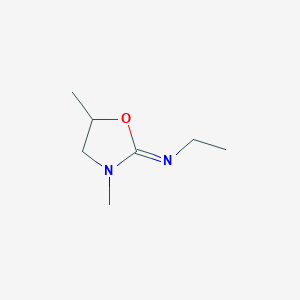
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
